Kanchanamycin A
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Overview
Description
Kanchanamycin A is a polyol macrolide antibiotic produced by the bacterium Streptomyces olivaceus Tii 4018 . It is characterized by a unique bicyclic carbon skeleton formed by a 36-membered lactone ring and a 6-membered hemiacetal ring, with a terminal urea moiety . This compound exhibits significant antibacterial and antifungal activities, making it a valuable asset in the field of antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kanchanamycin A is primarily obtained through fermentation of Streptomyces olivaceus Tii 4018 . The fermentation process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound using high-performance liquid chromatography (HPLC) and electrospray mass spectrometry (ESI-MS) .
Industrial Production Methods
Industrial production of this compound involves optimizing the fermentation conditions to maximize yield. This includes adjusting factors such as pH, temperature, and nutrient composition of the medium . The compound is then isolated and purified using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Kanchanamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of functional groups such as hydroxyl, ester, and ether groups .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Kanchanamycin A exerts its effects by binding to specific molecular targets in bacterial cells . It interferes with protein synthesis by binding to the bacterial ribosome, leading to the misreading of mRNA and the production of nonfunctional proteins . This ultimately results in the inhibition of bacterial growth and cell death .
Comparison with Similar Compounds
Similar Compounds
Kanchanamycin A is part of a family of polyol macrolide antibiotics that includes Kanchanamycin C and Kanchanamycin D . Other similar compounds include desertomycin A and oasomycin A, which are also produced by Streptomyces species .
Uniqueness
What sets this compound apart from other similar compounds is its unique terminal urea moiety and its specific antibacterial and antifungal activities . This makes it a valuable compound for further research and development in the field of antibiotics .
Properties
Molecular Formula |
C54H90N2O18 |
---|---|
Molecular Weight |
1055.3 g/mol |
IUPAC Name |
3-[[(10E,12E,18E,20E)-15-[(E)-10-(carbamoylamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C54H90N2O18/c1-32-16-12-13-20-49(67)73-51(35(4)17-11-9-7-8-10-14-23-56-53(55)70)36(5)19-15-18-33(2)43(60)26-39(58)24-38(57)25-40(72-50(68)30-48(65)66)27-41-28-46(63)52(69)54(71,74-41)31-47(64)34(3)21-22-42(59)37(6)45(62)29-44(32)61/h7-8,12-13,15-16,18-20,32,34-47,51-52,57-64,69,71H,9-11,14,17,21-31H2,1-6H3,(H,65,66)(H3,55,56,70)/b8-7+,16-12+,19-15+,20-13+,33-18+ |
InChI Key |
LLKMUSZUPKLZDW-ONKXNGKDSA-N |
Isomeric SMILES |
CC1CCC(C(C(CC(C(/C=C/C=C/C(=O)OC(C(/C=C/C=C(/C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)\C)C)C(C)CCC/C=C/CCCNC(=O)N)C)O)O)C)O |
Canonical SMILES |
CC1CCC(C(C(CC(C(C=CC=CC(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=O)N)C)O)O)C)O |
Synonyms |
kanchanamycin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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